![molecular formula C14H14O4 B454947 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid CAS No. 405898-00-2](/img/structure/B454947.png)

5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid” is chemically known as metaxalone . It is available as an 800 mg oval, scored pink tablet . The empirical formula is C12H15NO3, which corresponds to a molecular weight of 221.25 . Metaxalone is a white to almost white, odorless crystalline powder .

Molecular Structure Analysis

The structural formula of metaxalone is as follows : CH3 | O -- CH2 -- CH -- CH2 -- O -- NH -- CH3 | C -- O | CH3 Physical and Chemical Properties Analysis

Metaxalone is a white to almost white, odorless crystalline powder . It is freely soluble in chloroform, soluble in methanol and in 96% ethanol, but practically insoluble in ether or water .Scientific Research Applications

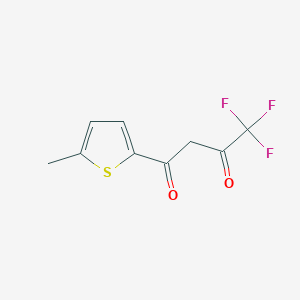

Anodic Oxidation and Product Synthesis

5-Alkyl-2-furoic acids, related to 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid, undergo anodic oxidation in protic solvents. This process leads to the formation of various products like 1-butenolides and γ-keto esters, which are significant in synthetic organic chemistry. A study by Torii, Tanaka, Ogo, and Yamasita (1971) explored this reaction, providing insights into potential mechanisms and applications in synthetic pathways (Torii, Tanaka, Ogo, & Yamasita, 1971).

Birch Reduction and Heterocyclic Carboxylic Acids

The Birch reduction of heterocyclic carboxylic acids, like 3-furoic acid, leads to compounds such as 5-alkoxytetrahydro-3-furoate ester. Kinoshita, Miyano, and Miwa (1975) investigated this reduction, which can be linked to the synthesis of derivatives of this compound. Their work proposed a mechanism for the Birch reduction, contributing to the broader understanding of reactions involving furoic acids (Kinoshita, Miyano, & Miwa, 1975).

Antibacterial and Lipoxygenase Activity

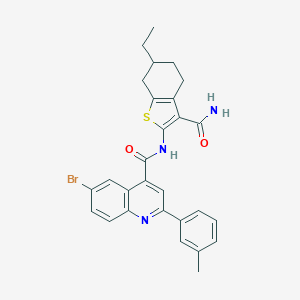

S. Rasool et al. (2016) synthesized molecules with multiple functional groups, including derivatives of this compound, to study their antibiotic effects against bacteria and lipoxygenase activity. This research highlights the potential biomedical applications of these compounds (Rasool et al., 2016).

Spectroscopic Analysis and Pharmacological Study

Vibrational spectroscopic investigation of compounds related to this compound, such as Gemfibrozil, offers insights into their molecular structure and stability. Priya, Benitta, and James (2011) conducted such an analysis, revealing details about intra-molecular charge transfer and molecular stability. This research is essential for understanding the physical and chemical properties of these compounds (Priya, Benitta, & James, 2011).

Mechanism of Action

Target of Action

It is believed to act on the central nervous system (cns) to produce its muscle relaxant effects .

Mode of Action

Its mode of action is thought to be due to general CNS depression .

Pharmacokinetics

The pharmacokinetics of metaxalone have been evaluated in healthy adult volunteers . Peak plasma concentrations occur approximately 3 hours after a 400 mg oral dose under fasted conditions . Metaxalone concentrations decline log-linearly with a terminal half-life of 9.0 ± 4.8 hours . Doubling the dose from 400 mg to 800 mg results in a roughly proportional increase in metaxalone exposure as indicated by peak plasma concentrations (Cmax) and area under the curve (AUC) .

Result of Action

Its therapeutic effect is thought to be related to its cns depressant actions .

Action Environment

The presence of a high fat meal at the time of drug administration can significantly influence the pharmacokinetics of metaxalone . It has been observed that the presence of a high fat meal increased Cmax by 177.5% and increased AUC (AUC0-t, AUC∞) by 123.5% and 115.4%, respectively . Time-to-peak concentration (Tmax) was also delayed and terminal half-life was decreased under fed conditions compared to fasted .

Properties

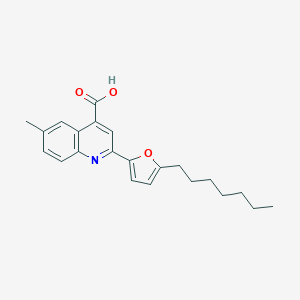

IUPAC Name |

5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-9-5-10(2)7-12(6-9)17-8-11-3-4-13(18-11)14(15)16/h3-7H,8H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOHCGBUYXTIKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ETHYL 5-({[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B454866.png)

![Methyl 4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2,4-dimethylphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454867.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B454871.png)

![Methyl 4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454872.png)

![Ethyl 4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454873.png)

![4-chloro-N-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B454875.png)

![propyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B454877.png)

![Ethyl 2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B454880.png)